6-Chloro-2-methylquinolin-8-amine 6-Chloro-2-methylquinolin-8-amine
Brand Name: Vulcanchem
CAS No.: 61854-63-5
VCID: VC3937548
InChI: InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3
SMILES: CC1=NC2=C(C=C(C=C2C=C1)Cl)N
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol

6-Chloro-2-methylquinolin-8-amine

CAS No.: 61854-63-5

Cat. No.: VC3937548

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-methylquinolin-8-amine - 61854-63-5

Specification

CAS No. 61854-63-5
Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
IUPAC Name 6-chloro-2-methylquinolin-8-amine
Standard InChI InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3
Standard InChI Key LJADIOJCXRDMCE-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C(C=C2C=C1)Cl)N
Canonical SMILES CC1=NC2=C(C=C(C=C2C=C1)Cl)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 6-chloro-2-methylquinolin-8-amine is C₁₀H₉ClN₂, with a molecular weight of 192.64 g/mol . The IUPAC name, 6-chloro-2-methylquinolin-8-amine, reflects its substitution pattern on the quinoline backbone. Key structural features include:

  • A bicyclic quinoline system with nitrogen at position 1.

  • A chlorine atom at position 6, enhancing electrophilic substitution potential.

  • A methyl group at position 2, contributing to steric and electronic modulation.

  • An amino group at position 8, enabling hydrogen bonding and nucleophilic reactivity .

The compound’s SMILES notation, CC1=NC2=C(C=C(C=C2C=C1)Cl)N, encodes its connectivity, while its InChIKey (LJADIOJCXRDMCE-UHFFFAOYSA-N) provides a unique identifier for database searches .

Physical and Chemical Properties

PropertyValueSource
Melting Point56–58°C
Boiling Point316.6±27.0°C (at 760 mmHg)
Density1.2±0.1 g/cm³
LogP (Partition Coefficient)2.89 (estimated)
SolubilityLow in water; soluble in DMSO

The amino group at position 8 enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), while the chloro and methyl groups contribute to hydrophobic interactions . Stability studies indicate that the compound remains intact under standard storage conditions (-20°C in inert atmospheres).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-chloro-2-methylquinolin-8-amine typically involves multistep protocols:

  • Quinoline Ring Formation:

    • A Skraup or Doebner-Miller reaction using substituted anilines and α,β-unsaturated carbonyl compounds .

    • For example, o-nitrophenol derivatives undergo cyclocondensation with glycerol and sulfuric acid to form the quinoline core .

  • Functionalization:

    • Chlorination at position 6 using reagents like phosphorus oxychloride (POCl₃) .

    • Methylation at position 2 via Friedel-Crafts alkylation or cross-coupling reactions .

    • Introduction of the amino group at position 8 through catalytic hydrogenation of nitro precursors or Buchwald-Hartwig amination .

A patent by CN102675201A describes a novel route starting from o-nitrophenol, involving reduction, cyclization, and amino substitution steps . Catalysts such as palladium-alumina (Pd-Al₂O₃) and ammonium chloride-cobalt chloride (NH₄Cl-CoCl₂) are employed to enhance yield and selectivity .

Industrial Production Challenges

  • Regioselectivity: Ensuring precise substitution at positions 2, 6, and 8 requires optimized reaction conditions .

  • Purification: Column chromatography or recrystallization is necessary to isolate the pure compound due to byproduct formation.

  • Scalability: Transitioning from lab-scale to industrial production demands cost-effective catalysts and solvent recovery systems .

Microbial TargetProposed MechanismEfficacy (MIC)
S. aureusDNA gyrase inhibition8–16 µg/mL
Candida albicansMembrane disruption32 µg/mL

MIC = Minimum Inhibitory Concentration

Anticancer Properties

In vitro studies on analogous quinolines reveal:

  • Cytotoxicity: Against non-small cell lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values ranging from 29.4–190 µM .

  • Apoptosis Induction: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization .

Applications in Scientific Research

Pharmaceutical Development

  • Lead Compound Optimization: The amino group facilitates derivatization into prodrugs or targeted therapies .

  • Antimalarial Agents: Structural similarity to chloroquine suggests potential activity against Plasmodium falciparum .

Material Science

  • Coordination Chemistry: The amino and chloro groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

  • Dye Synthesis: As a precursor for azodyes with applications in textiles and sensors.

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